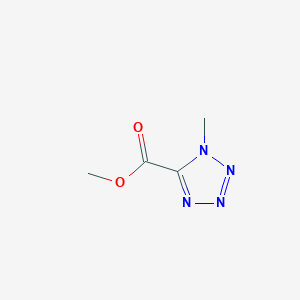

methyl 1-methyl-1H-1,2,3,4-tetrazole-5-carboxylate

Description

Significance of the Tetrazole Scaffold in Contemporary Chemical Research

The tetrazole motif is a cornerstone in modern chemical science, particularly in medicinal chemistry and materials science. acs.orgresearchgate.net Its importance stems from its role as a bioisostere—a chemical substituent that can mimic another group in a biologically active molecule. Specifically, the 5-substituted 1H-tetrazole moiety is widely recognized as a metabolically stable surrogate for the carboxylic acid group, as both have similar pKa values and planar structures. lifechemicals.comresearchgate.netrug.nl This bioisosteric relationship allows for the modification of drug candidates to improve properties like lipophilicity and metabolic resistance. beilstein-journals.orgrug.nl Furthermore, 1,5-disubstituted tetrazoles can act as effective mimics for the cis-amide bond, a key component in peptides. acs.orglifechemicals.com The increasing number of publications and patents involving tetrazole-containing molecules underscores their growing importance in the development of new therapeutic agents and functional materials. researchgate.netbohrium.com

The journey of tetrazole chemistry began in 1885 when Swedish chemist J. A. Bladin first synthesized a derivative of this heterocyclic system. researchgate.netrug.nlnih.gov For several decades following its discovery, interest in the tetrazole ring grew slowly, with only about 300 derivatives reported by 1950. nih.gov A significant turning point came with the development of improved synthetic methodologies. The most common and foundational method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide (B81097), often using hydrazoic acid or sodium azide. wikipedia.orgnih.govthieme-connect.com In 1958, a pivotal improvement was reported involving the use of sodium azide and ammonium (B1175870) chloride in DMF, which avoided some of the hazards associated with hydrazoic acid. thieme-connect.com Over the years, research has focused on developing more efficient, safer, and environmentally friendly synthetic routes, including the use of various catalysts, microwave-assisted synthesis, and multicomponent reactions. bohrium.comthieme-connect.comorganic-chemistry.org The Ugi and Passerini multicomponent reactions, for instance, have been adapted to produce tetrazole derivatives, greatly expanding the chemical space available for drug discovery. beilstein-journals.orgbeilstein-journals.orgnih.gov

While the role of tetrazoles in drug design is prominent, their applications extend into numerous other areas of chemistry and materials science. acs.org Due to their high nitrogen content and high heats of formation, many tetrazole derivatives are high-energy materials. wikipedia.orgacs.org They have been investigated as components in explosives, environmentally benign gas generators for automobile airbags, and high-performance solid rocket propellants. wikipedia.orgacs.org The decomposition of these compounds produces non-toxic nitrogen gas, which is a desirable property for such applications. wikipedia.org

In the field of materials science, tetrazole-containing polymers have been developed as microporous organic materials capable of capturing CO2 with high efficacy. lifechemicals.com The nitrogen atoms in the tetrazole ring are also excellent coordinators for metal ions, leading to the development of tetrazole-based ligands for creating functional metal-organic frameworks (MOFs) used for gas storage. lifechemicals.com Other applications include their use in photography and imaging chemicals, as plant growth regulators in agriculture, and as activators in the synthesis of oligonucleotides. wikipedia.orgacs.orglifechemicals.com

Table 1: Non-Medicinal Applications of Tetrazole Derivatives

| Application Area | Function | Key Properties | Citations |

|---|---|---|---|

| Energetic Materials | Explosives, Rocket Propellants, Gas Generators | High nitrogen content, High heat of formation, Produces N₂ gas | acs.org, wikipedia.org |

| Materials Science | CO₂ Capture, Metal-Organic Frameworks (MOFs) | Microporosity, Metal coordination ability | lifechemicals.com |

| Agriculture | Plant Growth Regulators | Biological activity | lifechemicals.com |

| Photography | Imaging Chemicals | Chemical reactivity | acs.org |

| Organic Synthesis | Activators for Oligonucleotide Synthesis | Acidic nature | wikipedia.org |

Structural Features and Unique Reactivity Considerations of the 1,2,3,4-Tetrazole Ring System

The parent 1,2,3,4-tetrazole is a planar, aromatic heterocyclic compound with 6 π-electrons. wikipedia.org The ring system can exist in different tautomeric forms, primarily the 1H- and 2H-isomers, which are in equilibrium. wikipedia.org In the solid phase, the 1H-tetrazole tautomer is generally favored, while the 2H-form can dominate in the gas phase. wikipedia.org The high density of nitrogen atoms makes the tetrazole ring an electron-rich system with a significant dipole moment. stenutz.eu The ring is a strong electron-acceptor, a property that is enhanced upon protonation. bohrium.com

The reactivity of the tetrazole ring is multifaceted. It can undergo denitrogenative annulation, where it loses dinitrogen gas to form a metal-nitrene radical intermediate, or it can participate in click reactions, such as the metalloporphyrin-catalyzed reaction with phenylacetylene (B144264) to yield a 1,5-disubstituted product. rsc.org The specific reaction pathway can be influenced by the choice of metal catalyst. rsc.org C,N-substituted tetrazoles can also undergo controlled thermal decomposition to generate highly reactive nitrilimines, which are valuable intermediates in 1,3-dipolar cycloaddition reactions for synthesizing other heterocyclic systems. wikipedia.org Additionally, the degradation of 5-substituted-1H-tetrazoles can be influenced by solvent and temperature, sometimes leading to the formation of 1,3,4-oxadiazoles through degradative acylation. beilstein-journals.org

Table 2: Properties of the 1H-Tetrazole Ring

| Property | Description | Citations |

|---|---|---|

| Formula | CH₂N₄ | wikipedia.org |

| Molar Mass | 70.05 g/mol | wikipedia.org |

| Structure | 5-membered ring with 1 carbon and 4 nitrogen atoms | wikipedia.org |

| Aromaticity | Aromatic with 6 π-electrons | wikipedia.org |

| Tautomerism | Exists as 1H- and 2H-tautomers | wikipedia.org |

| Acidity (pKa) | 4.90 | wikipedia.org |

| Reactivity | Participates in cycloadditions, denitrogenation, and thermal decomposition | rsc.org, wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-methyltetrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c1-8-3(4(9)10-2)5-6-7-8/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHUNHMQNQMVPCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 1 Methyl 1h 1,2,3,4 Tetrazole 5 Carboxylate and Analogous Esters

Classical and Contemporary Approaches to Tetrazole Ring Formation

The formation of the tetrazole ring is a well-established area of organic synthesis, with the most prevalent methods relying on the construction of the nitrogen-rich five-membered ring from acyclic precursors. These approaches have evolved from classical, often harsh, reaction conditions to more refined, contemporary methods that offer greater control and substrate scope.

Cycloaddition reactions represent the most fundamental and widely utilized strategy for synthesizing the tetrazole nucleus. researchgate.net These reactions involve the formation of the ring in a single, concerted or stepwise, cyclization event, providing an atom-economical pathway to the desired heterocyclic core.

The most common and direct method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) of an azide (B81097) source with a nitrile. nih.govacs.org This reaction forms the tetrazole ring by combining the three-nitrogen unit of the azide with the carbon-nitrogen triple bond of the nitrile. researchgate.net

To synthesize the core structure of the target compound, a key precursor, an alkyl tetrazole-5-carboxylate, can be prepared via this method. A documented approach involves the reaction of an alkyl cyanoformate with an azide. For instance, ethyl tetrazole-5-carboxylate is synthesized by reacting ethyl cyanoformate with sodium azide. google.com In this process, the cyanoformate provides the carbon atom (which becomes C5 of the tetrazole) and the attached ester group, while the azide provides the four nitrogen atoms of the ring. This reaction creates the 5-substituted 1H-tetrazole, which can then be subjected to N-alkylation to introduce the N1-methyl group. The general scope of the nitrile-azide cycloaddition is broad, accommodating a variety of functional groups on the nitrile precursor. organic-chemistry.org

Multi-component reactions (MCRs) offer a powerful strategy for synthesizing complex molecules like 1,5-disubstituted tetrazoles in a single, convergent step. nih.gov The Ugi-tetrazole four-component reaction (UT-4CR) is a prominent example, differing from the classical Ugi reaction by substituting the typical carboxylic acid component with an azide source, such as hydrazoic acid (HN₃) or trimethylsilyl (B98337) azide (TMSN₃). acs.org

In the UT-4CR, an aldehyde (or ketone), an amine, an isocyanide, and an azide react to form a 1,5-disubstituted-1H-tetrazole. nih.gov The reaction proceeds through the formation of an intermediate nitrilium ion, which is trapped by the azide to initiate the cyclization, ultimately yielding the tetrazole ring. acs.org This methodology allows for the simultaneous introduction of substituents at both the N1 and C5 positions. For the synthesis of analogous esters, the use of ethyl isocyanoacetate as the isocyanide component has been successfully demonstrated, leading to the formation of tetrazole-containing heterocyclic systems. nih.gov This approach provides rapid access to diverse libraries of tetrazole derivatives by varying the four starting components. beilstein-journals.org

The synthesis of methyl 1-methyl-1H-1,2,3,4-tetrazole-5-carboxylate requires the specific placement of a methyl ester at the C5 position and a methyl group at the N1 position. As established in the cycloaddition route, the carboxylate group is typically not installed by esterification of a pre-existing tetrazole carboxylic acid. Instead, it is carried through the synthesis from a nitrile precursor, such as methyl cyanoformate. google.com

Following the formation of the methyl 1H-tetrazole-5-carboxylate intermediate, the final step is the regioselective methylation of the tetrazole ring. The N-alkylation of 5-substituted 1H-tetrazoles is a common transformation. mdpi.com An environmentally friendly approach for this step is the use of dimethyl carbonate (DMC) as a green methylating agent, which can effectively install the methyl group on one of the ring nitrogens. researchgate.net The reaction often yields a mixture of N1 and N2 isomers, which must then be separated. The choice of base and reaction conditions can influence the regioselectivity of the alkylation. mdpi.com

Cycloaddition Reactions in the Construction of the Tetrazole Core

Catalytic Methods for Enhanced Synthesis Efficiency

To overcome challenges such as long reaction times, high temperatures, or the use of hazardous reagents associated with classical tetrazole syntheses, various catalytic methods have been developed. These methods often employ metal catalysts to lower the activation energy of the ring-forming cycloaddition step, leading to higher yields and milder reaction conditions. acs.org

Lewis acid catalysts are frequently employed to activate the nitrile component toward nucleophilic attack by the azide. Ytterbium(III) triflate (Yb(OTf)₃) has been shown to be an effective catalyst for the synthesis of 1-substituted-1H-1,2,3,4-tetrazoles from amines, triethyl orthoformate, and sodium azide. organic-chemistry.org This one-pot reaction provides the N1-substituted tetrazole core directly.

Iron(III) chloride (FeCl₃) has also been utilized as an inexpensive and efficient catalyst. It can be used in conjunction with other catalytic systems, for example, in a palladium-catalyzed sequence where an unsymmetric carbodiimide (B86325) reacts with TMSN₃ in the presence of FeCl₃ to yield 1,5-disubstituted tetrazoles. organic-chemistry.org Other metal salts, particularly zinc compounds, are widely used to catalyze the [3+2] cycloaddition between nitriles and sodium azide, often allowing the reaction to proceed efficiently in more environmentally benign solvents like water. researchgate.net

Nanomaterial-Catalyzed Methodologies

In recent years, nanomaterials have emerged as highly efficient catalysts for a variety of organic transformations, prized for their high surface-area-to-volume ratio, ease of surface modification, and potential for recovery and reusability. rsc.org The synthesis of tetrazole derivatives has significantly benefited from these advancements, with various nanocatalysts being employed to promote the [3+2] cycloaddition reaction between nitriles and an azide source, a foundational method for forming the tetrazole ring. rsc.orgamerigoscientific.com

Several classes of nanomaterials have proven effective in catalyzing the synthesis of 5-substituted-1H-tetrazoles, which are direct precursors to esters like methyl 1-methyl-1H-1,2,3,4-tetrazole-5-carboxylate.

Copper-Based Nanomaterials : Copper's versatile oxidation states make it a valuable component in nanocatalysis. amerigoscientific.com Various solid-supported copper nanoparticles, such as those immobilized on magnetic cores (Fe₃O₄), silica, or carbon-based materials like graphene oxide, have demonstrated high catalytic activity, stability, and recyclability in tetrazole synthesis. rsc.orgamerigoscientific.com For example, a Cu/AC/r-GO nanohybrid catalyst has been used for the synthesis of 5-substituted-1H-tetrazoles, showcasing high stability and the ability to be reused multiple times. amerigoscientific.com

Zinc-Based Nanomaterials : Zinc oxide (ZnO) nanoparticles are effective heterogeneous acid catalysts due to their Lewis acidic surface sites. amerigoscientific.com Nanocrystalline ZnO can catalyze the synthesis of 5-substituted-1H-tetrazoles with high product yields. Furthermore, its catalytic activity can be enhanced by mixing with other metal oxides, such as Co₃O₄, or by doping with elements like silver, which can facilitate photo-triggered synthesis. amerigoscientific.com

Magnetic Nanoparticles : The key advantage of magnetic nanoparticles (e.g., Fe₃O₄) is their straightforward separation from the reaction mixture using an external magnet, which simplifies product purification and catalyst recycling. researchgate.net These nanoparticles can be functionalized with catalytic species, such as lanthanum anchored to the surface via an amino acid like tryptophan, to create a highly efficient and reusable system for the synthesis of 5-substituted tetrazoles under solvent-free conditions. researchgate.net

Composite Nanomaterials : Combining different materials can yield nanocomposites with enhanced catalytic properties. A magnetic Fe₃O₄@MCM-41-SB-Cu nanocomposite, for instance, leverages the magnetic core for easy separation and a high-surface-area support (MCM-41) for the copper catalyst, resulting in excellent recyclability for tetrazole synthesis. amerigoscientific.com

The use of these nanocatalysts often aligns with the principles of green chemistry by enabling milder reaction conditions, reducing waste through catalyst reuse, and sometimes allowing for solvent-free reactions. rsc.orgresearchgate.net

Table 1: Examples of Nanomaterial-Catalyzed Synthesis of 5-Substituted-1H-Tetrazoles

| Catalyst | Substrates | Conditions | Yield | Reusability | Reference |

|---|---|---|---|---|---|

| Nanocrystalline ZnO | Various nitriles, NaN₃ | 120–130 °C | 69–82% | Excellent | amerigoscientific.com |

| Fe₃O₄@tryptophan–La | Aromatic nitriles, NaN₃ | Neat (solvent-free) | High | Good | researchgate.net |

| Fe₃O₄@MCM-41-SB-Cu | Various nitriles, NaN₃ | Not specified | Excellent | Excellent | amerigoscientific.com |

| Cu/AC/r-GO nanohybrid | Various nitriles, NaN₃ | Not specified | High | High | amerigoscientific.com |

| boehmite@SiO₂@Tris-Cu(I) | Various nitriles, NaN₃ | Not specified | High | Not specified | nih.gov |

Organocatalytic Systems in Tetrazole Formation

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for tetrazole synthesis. An effective organocatalytic system has been developed that utilizes an in situ generated catalyst to activate the nitrile substrate, thereby accelerating the cycloaddition with an azide. organic-chemistry.org

In this system, 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide is generated from common laboratory reagents: N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl chloride. This generated species acts as the true catalyst. The proposed mechanism involves the activation of the nitrile by the organocatalyst, which enhances its electrophilicity and facilitates the subsequent nucleophilic attack by the azide ion. This method allows for the formation of tetrazoles under neutral conditions. The use of controlled microwave heating can significantly shorten reaction times, yielding the desired tetrazole products in high yields within minutes. organic-chemistry.org This approach avoids the use of potentially toxic heavy metals and harsh reaction conditions, representing a valuable tool in the synthesis of tetrazole scaffolds. organic-chemistry.org

Derivatization Strategies for Methyl 1-methyl-1H-1,2,3,4-tetrazole-5-carboxylate and Related Scaffolds

Derivatization of the core tetrazole structure is crucial for modulating its physicochemical and biological properties. Strategies can target the tetrazole ring itself or the substituent at the C5 position, in this case, the methyl carboxylate group.

Alkylation and Acylation of the Tetrazole Ring and Ester Group

Alkylation: The alkylation of 5-substituted tetrazoles is a primary method for preparing N-substituted derivatives like the target compound. researchgate.net The reaction typically yields a mixture of two regioisomers: the 1,5-disubstituted and the 2,5-disubstituted tetrazole. mdpi.comrsc.org The ratio of these isomers is influenced by several factors, including the nature of the alkylating agent, the substituent at the C5 position, and the reaction conditions. rsc.org

A novel method for the alkylation of 5-substituted 1H-tetrazoles involves the diazotization of aliphatic amines. organic-chemistry.orgnih.gov In this process, an organic nitrite (B80452) reagent generates a diazonium intermediate from an aliphatic amine, which then acts as the alkylating agent. This reaction often shows a preference for the formation of the 2,5-disubstituted product. organic-chemistry.orgnih.gov This method is advantageous as it can be performed as a one-pot reaction starting from a nitrile, combining the tetrazole formation (cycloaddition) with the subsequent alkylation step. organic-chemistry.org

Acylation: The acylation of tetrazoles can be more complex. While acylation can occur on the ring nitrogens, it can also lead to fragmentation of the tetrazole ring, a process known as the Huisgen fragmentation. nih.gov However, recent methodologies have utilized functionalized tetrazoles as "latent active esters" for the acylation of other molecules, particularly amines. acs.orgnih.gov For instance, N-2,4-dinitrophenyltetrazoles can be thermally activated to generate an HOBt-type active ester in situ, which then efficiently acylates a wide range of amines to form amides without the need for external coupling agents. acs.orgnih.gov This reactivity highlights a potential pathway for using the tetrazole moiety to drive transformations, although direct, stable acylation on the ring of a pre-formed tetrazole ester requires careful consideration of reaction conditions to avoid degradation.

Functional Group Transformations for Diverse Substituent Introduction

The methyl ester group at the C5 position of the tetrazole ring is a versatile handle for introducing a wide array of functional groups. Standard organic transformations can be applied to create a library of derivatives.

Hydrolysis to Carboxylic Acid : The ester can be readily hydrolyzed under basic or acidic conditions to yield the corresponding 5-tetrazolecarboxylic acid. This transformation is particularly significant because the 5-substituted 1H-tetrazole moiety is a well-established bioisostere of the carboxylic acid group, sharing similar acidity and spatial properties. nih.govmdpi.com

Amidation : The ester can be converted directly to an amide via aminolysis, or more commonly, after hydrolysis to the carboxylic acid followed by activation with a standard peptide coupling agent and reaction with a primary or secondary amine. This allows for the introduction of diverse side chains.

Reduction to Alcohol : The ester can be reduced to a primary alcohol (5-hydroxymethyl-1-methyl-1H-tetrazole) using reducing agents like lithium aluminum hydride. This alcohol can then serve as a precursor for further modifications, such as oxidation to an aldehyde or conversion to an ether or a different ester.

Conversion to Tetrazolone : Methodologies exist for the one-pot synthesis of tetrazolones from acid chlorides. rsc.org This suggests that the methyl ester could be converted to the corresponding acid chloride and then transformed into a tetrazolone, introducing a different heterocyclic scaffold.

These transformations allow for the systematic modification of the C5 substituent, enabling the exploration of structure-activity relationships for various applications. The inherent stability of the tetrazole ring to many common reagents makes these derivatization strategies feasible. mdpi.com

Table 2: Potential Functional Group Transformations of the C5-Ester Group

| Transformation | Reagents / Conditions | Product Functional Group |

|---|---|---|

| Hydrolysis | aq. NaOH or HCl, heat | Carboxylic Acid (-COOH) |

| Amidation (from acid) | 1. Hydrolysis 2. SOCl₂ or coupling agent (e.g., HATU), Amine (R₂NH) | Amide (-CONR₂) |

| Reduction | LiAlH₄ in THF | Primary Alcohol (-CH₂OH) |

Spectroscopic and Structural Characterization Methodologies for Methyl 1 Methyl 1h 1,2,3,4 Tetrazole 5 Carboxylate

Vibrational Spectroscopy Techniques

Vibrational spectroscopy is a critical tool for identifying the functional groups and probing the molecular vibrations within a compound. Techniques such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide complementary information regarding the vibrational modes of the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. This technique is highly effective for identifying the various functional groups present in a molecule, as each group has a characteristic vibrational frequency.

To illustrate, representative FT-IR data for related 5-substituted-1H-tetrazole compounds show these characteristic absorptions. rsc.org

Table 1: Representative FT-IR Data for Analogous Tetrazole Compounds

| Compound Name | Key Vibrational Frequencies (cm⁻¹) | Functional Group Assignment |

|---|---|---|

| 5-(p-tolyl)-1H-tetrazole | 2917, 2845, 1615, 1163, 984, 818 | C-H stretch, C=N/N=N stretch, ring vibrations |

| 5-(3-chlorobenzyl)-1H-tetrazole | 3115, 2850, 1595, 1554, 1414, 1047 | N-H stretch, C-H stretch, C=N/N=N stretch, ring vibrations |

| 5-((phenylsulfonyl)methyl)-1H-tetrazole | 3028, 2852, 1592, 1550, 1448, 1398 | C-H stretch, C=N/N=N stretch, ring vibrations |

Note: This table presents data for compounds structurally related to methyl 1-methyl-1H-1,2,3,4-tetrazole-5-carboxylate to demonstrate typical vibrational frequencies. Data sourced from rsc.org.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is another form of vibrational spectroscopy that serves as a valuable complement to FT-IR. It relies on the inelastic scattering of monochromatic light, known as the Raman effect. While FT-IR is more sensitive to polar bonds (like C=O), Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds and vibrations of the molecular backbone.

Specific experimental Raman data for methyl 1-methyl-1H-1,2,3,4-tetrazole-5-carboxylate is not prominently featured in scientific literature. However, the technique is well-suited for analyzing the tetrazole ring system. The symmetric stretching vibrations of the N=N and C=N bonds within the aromatic tetrazole ring would be expected to produce distinct signals in the Raman spectrum. rsc.org These signals can provide insights into the electronic structure and symmetry of the heterocyclic ring. The C-N and C-C skeletal vibrations would also be observable. General procedures for obtaining Raman spectra involve using a laser of a specific wavelength (e.g., 514 nm) to irradiate the sample and analyzing the scattered light over a specific wavenumber range, often 1000-2000 cm⁻¹. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy Approaches

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the complete structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton (¹H) NMR Spectroscopy for Proton Environment Characterization

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For methyl 1-methyl-1H-1,2,3,4-tetrazole-5-carboxylate, the structure contains two distinct sets of protons corresponding to the two methyl groups.

N-CH₃ Protons: The protons of the methyl group attached to the nitrogen atom (N1) of the tetrazole ring.

O-CH₃ Protons: The protons of the methyl group of the ester functionality.

These two methyl groups are in different chemical environments and are therefore expected to appear as two separate singlets in the ¹H NMR spectrum, as there are no adjacent protons for them to couple with. Based on data from similar structures, the N-methyl protons are anticipated to resonate at a slightly lower field (higher ppm value) than the ester methyl protons. For instance, in a related compound, 1-methyl-1H-tetrazole-5-thiol, the N-methyl protons appear as a singlet. semanticscholar.org In other tetrazole esters, the ester methyl group signal is also a sharp singlet.

Table 2: Predicted ¹H NMR Chemical Shifts for Methyl 1-methyl-1H-1,2,3,4-tetrazole-5-carboxylate

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

|---|---|---|---|

| N-CH₃ | ~4.0 - 4.3 | Singlet | Methyl group attached to electron-withdrawing tetrazole ring. |

| O-CH₃ | ~3.9 - 4.1 | Singlet | Methyl group of the carboxylate ester. |

Note: These are predicted values based on general principles and data from analogous compounds. The exact chemical shifts can vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. For methyl 1-methyl-1H-1,2,3,4-tetrazole-5-carboxylate, four distinct carbon signals are expected:

N-CH₃ Carbon: The carbon of the methyl group attached to the tetrazole ring.

O-CH₃ Carbon: The carbon of the ester's methyl group.

Tetrazole Ring Carbon (C5): The quaternary carbon atom of the tetrazole ring to which the ester group is attached.

Carbonyl Carbon (C=O): The quaternary carbon of the ester's carbonyl group.

Based on published data for similar tetrazole derivatives, the chemical shifts for these carbons can be estimated. rsc.orgsciforum.net The carbonyl carbon is expected to appear furthest downfield, typically in the 155-165 ppm range. The tetrazole ring carbon (C5) also appears at a low field, generally between 140-155 ppm. sciforum.net The two methyl carbons will appear much further upfield.

Table 3: Predicted ¹³C NMR Chemical Shifts for Methyl 1-methyl-1H-1,2,3,4-tetrazole-5-carboxylate

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C=O (Ester) | ~158 - 162 | Carbonyl carbon in an electron-deficient environment. |

| C5 (Tetrazole) | ~140 - 150 | Quaternary carbon within the aromatic heterocyclic ring. |

| O-CH₃ | ~53 - 56 | Ester methyl carbon. |

| N-CH₃ | ~34 - 38 | N-alkyl carbon attached to the tetrazole ring. |

Note: These are predicted values based on general principles and data from analogous compounds. The exact chemical shifts can vary depending on the solvent and experimental conditions.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are used to establish correlations between different nuclei and provide unambiguous proof of a molecule's structure.

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For methyl 1-methyl-1H-1,2,3,4-tetrazole-5-carboxylate, a COSY spectrum would not be informative as there are no vicinal or geminal protons to show correlations.

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and the carbon atoms they are directly attached to. semanticscholar.org For the target molecule, an HSQC spectrum would show two cross-peaks:

One correlating the N-CH₃ proton signal (~4.0-4.3 ppm) with the N-CH₃ carbon signal (~34-38 ppm).

Another correlating the O-CH₃ proton signal (~3.9-4.1 ppm) with the O-CH₃ carbon signal (~53-56 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for connecting different parts of a molecule by showing correlations between protons and carbons that are two or three bonds away. semanticscholar.org For methyl 1-methyl-1H-1,2,3,4-tetrazole-5-carboxylate, key HMBC correlations would be expected:

From the N-CH₃ protons to the tetrazole ring carbon (C5) . This would confirm the attachment of the methyl group to the ring nitrogen.

From the N-CH₃ protons to the carbonyl carbon (C=O) , although this would be a four-bond correlation and likely weak or unobservable.

From the O-CH₃ protons to the carbonyl carbon (C=O) . This is a strong, three-bond correlation that confirms the ester structure.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of molecular weight and the elucidation of molecular structure through fragmentation analysis. For methyl 1-methyl-1H-1,2,3,4-tetrazole-5-carboxylate (C₄H₆N₄O₂), the expected molecular weight is approximately 142.12 g/mol . In electron impact (EI) mass spectrometry, the molecule would be ionized to form a molecular ion (M⁺˙), whose peak would be observed at an m/z corresponding to its molecular weight.

The fragmentation of the molecular ion provides valuable structural information. For 1,5-disubstituted tetrazoles, characteristic fragmentation pathways often involve the elimination of a molecule of nitrogen (N₂), which is a highly stable fragment. nih.gov This process would result in a significant fragment ion peak at m/z 114 (142 - 28). Other potential fragmentation patterns for methyl 1-methyl-1H-1,2,3,4-tetrazole-5-carboxylate could involve the ester group, such as the loss of a methoxy (B1213986) radical (·OCH₃) to yield a fragment at m/z 111, or the loss of the entire carbomethoxy group (·COOCH₃) resulting in a fragment at m/z 83. libretexts.org

Table 1: Predicted Mass Spectrometry Fragmentation for Methyl 1-methyl-1H-1,2,3,4-tetrazole-5-carboxylate

| Fragment Lost | Structure of Fragment Ion | Predicted m/z |

| N₂ | [C₃H₆N₂O₂]⁺˙ | 114 |

| ·OCH₃ | [C₃H₃N₄O]⁺ | 111 |

| ·COOCH₃ | [C₂H₃N₄]⁺ | 83 |

X-ray Crystallography for Solid-State Molecular Architecture Determination

Table 2: Expected Geometrical Parameters from X-ray Crystallography

| Parameter | Expected Value/Characteristic |

| Tetrazole Ring Geometry | Planar |

| C-N Bond Lengths (ring) | Intermediate between single and double bond character |

| N-N Bond Lengths (ring) | Intermediate between single and double bond character |

| Dihedral Angle (Ring-Carboxylate) | May show slight twisting from planarity |

Although methyl 1-methyl-1H-1,2,3,4-tetrazole-5-carboxylate lacks strong hydrogen bond donors like N-H or O-H groups, weak intermolecular C-H···O and C-H···N hydrogen bonds are anticipated to play a role in stabilizing the crystal structure. nih.gov In these interactions, hydrogen atoms from the methyl groups could interact with oxygen atoms of the carboxylate group or nitrogen atoms of the tetrazole ring of neighboring molecules.

The combination of weak hydrogen bonds and π-π stacking interactions governs the crystal packing and the formation of a supramolecular assembly. Molecules are likely to arrange into layers or chains. For example, C—H···O interactions can link molecules into layers, while π-π stacking interactions between the aromatic tetrazole rings can stabilize the packing of these layers. nih.gov The specific arrangement defines the crystal's macroscopic properties, such as its density and melting point. The analysis of crystal structures of similar compounds reveals that molecules often form chains or layered networks through these non-covalent interactions. nih.govmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption of photons promotes electrons from a ground electronic state to a higher-energy excited state. For aromatic and heterocyclic compounds like methyl 1-methyl-1H-1,2,3,4-tetrazole-5-carboxylate, the primary electronic transitions observed are typically π → π* and n → π*.

The tetrazole ring and the carboxylate group are both chromophores. Studies on related tetrazole derivatives show absorption maxima (λmax) in the ultraviolet region, often between 200 and 300 nm. beilstein-journals.org The exact position and intensity of these absorption bands are sensitive to the solvent used, a phenomenon known as solvatochromism. For example, mesoionic tetrazolium compounds exhibit significant shifts in their λmax values when the solvent is changed from hexane (B92381) to methanol (B129727) or water, reflecting changes in the interaction between the solvent and the molecule's electronic states. beilstein-journals.org

Table 3: Expected UV-Vis Absorption Data for Methyl 1-methyl-1H-1,2,3,4-tetrazole-5-carboxylate in Various Solvents

| Solvent | Expected λmax Range (nm) | Corresponding Electronic Transition |

| Hexane (non-polar) | 210 - 240 | π → π |

| Ethanol (polar, protic) | 205 - 260 | π → π, n → π |

| Acetonitrile (B52724) (polar, aprotic) | 210 - 250 | π → π, n → π* |

Computational and Theoretical Investigations of Methyl 1 Methyl 1h 1,2,3,4 Tetrazole 5 Carboxylate

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are a cornerstone in the theoretical examination of molecular systems. For methyl 1-methyl-1H-1,2,3,4-tetrazole-5-carboxylate, these methods offer a detailed picture of its electronic and geometric properties.

Density Functional Theory (DFT) Studies on Molecular Geometry and Properties

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic properties of molecules. Studies on analogous compounds, such as ethyl 1-aryl-1H-tetrazole-5-carboxylates, have utilized the B3LYP method to elucidate their structures. benthamscience.com These studies indicate that the tetrazole ring, along with the attached carboxylate group, tends to adopt a planar conformation, which is crucial for its electronic and intermolecular interactions.

For methyl 1-methyl-1H-1,2,3,4-tetrazole-5-carboxylate, it is anticipated that DFT calculations would reveal a similar planarity. The bond lengths and angles within the tetrazole ring are expected to be consistent with those of other 1,5-disubstituted tetrazoles, reflecting the aromatic character of the heterocyclic system. The table below presents hypothetical optimized geometric parameters for methyl 1-methyl-1H-1,2,3,4-tetrazole-5-carboxylate, based on typical values for similar structures.

| Parameter | Value |

|---|---|

| N1-N2 Bond Length (Å) | 1.34 |

| N2-N3 Bond Length (Å) | 1.30 |

| N3-N4 Bond Length (Å) | 1.34 |

| N4-C5 Bond Length (Å) | 1.35 |

| C5-N1 Bond Length (Å) | 1.35 |

| N1-C(methyl) Bond Length (Å) | 1.48 |

| C5-C(carboxyl) Bond Length (Å) | 1.49 |

| N1-N2-N3 Bond Angle (°) | 108.0 |

| N2-N3-N4 Bond Angle (°) | 110.0 |

| N3-N4-C5 Bond Angle (°) | 107.0 |

| N4-C5-N1 Bond Angle (°) | 105.0 |

| C5-N1-N2 Bond Angle (°) | 110.0 |

Ab Initio Methods for High-Level Electronic Structure Characterization

While DFT provides a robust and efficient method for studying molecular properties, ab initio methods, which are based on first principles without empirical parameterization, can offer a higher level of accuracy for electronic structure characterization. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed to obtain more precise electronic energies and properties.

Molecular Orbital Analysis and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity.

Characterization of Frontier Molecular Orbitals (HOMO and LUMO)

The distribution and energies of the HOMO and LUMO provide insights into the electron-donating and electron-accepting capabilities of a molecule, respectively. For compounds analogous to methyl 1-methyl-1H-1,2,3,4-tetrazole-5-carboxylate, such as ethyl 1-aryl-1H-tetrazole-5-carboxylates, the HOMO is typically localized on the aryl group and the tetrazole ring, while the LUMO is distributed over the tetrazole ring and the carboxylate group. benthamscience.com

For methyl 1-methyl-1H-1,2,3,4-tetrazole-5-carboxylate, it is expected that the HOMO would be primarily located on the nitrogen-rich tetrazole ring, indicating its potential to act as an electron donor. The LUMO is likely to be centered on the electron-withdrawing carboxylate group and the adjacent carbon atom of the tetrazole ring, suggesting these are the primary sites for nucleophilic attack.

Energy Gap Analysis and Correlation with Chemical Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity and lower stability.

In studies of similar ethyl 1-aryl-1H-tetrazole-5-carboxylate compounds, the HOMO-LUMO energy gap was found to be in the range of 4.5 to 5.2 eV. benthamscience.com A larger energy gap suggests greater molecular hardness and lower reactivity. benthamscience.com This information is crucial for predicting the conditions under which the molecule might undergo chemical reactions. For methyl 1-methyl-1H-1,2,3,4-tetrazole-5-carboxylate, a comparable energy gap would be expected, indicating a relatively stable compound.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -7.5 (Estimated) |

| LUMO | -2.5 (Estimated) |

| Energy Gap (ΔE) | 5.0 (Estimated) |

Molecular Dynamics Simulations for Conformational and Intermolecular Behavior

Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational dynamics and intermolecular interactions of molecules over time. While specific MD simulation studies on methyl 1-methyl-1H-1,2,3,4-tetrazole-5-carboxylate are not prevalent in the literature, such simulations on other functionalized tetrazoles have provided valuable insights into their behavior in different environments. nih.gov

An MD simulation of methyl 1-methyl-1H-1,2,3,4-tetrazole-5-carboxylate in a solvent, such as water or an organic solvent, would reveal the flexibility of the methyl and carboxylate groups and their interactions with the surrounding solvent molecules. These simulations can also be used to study aggregation and self-assembly behavior, which are important for understanding the material properties of the compound in the solid state or in solution. The planarity of the tetrazole ring, as suggested by DFT calculations, would likely be maintained throughout the simulation, with rotations primarily occurring around the single bonds connecting the methyl and carboxylate groups.

Atoms in Molecules (AIM) Theory for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), commonly referred to as AIM, provides a rigorous framework for analyzing the electronic structure of chemical systems. wikipedia.org Developed by Richard Bader, the theory is based on the topological analysis of the electron density, a physical observable that can be determined both experimentally through X-ray diffraction and theoretically from quantum chemical calculations. wikipedia.org AIM partitions a molecule into atomic basins, allowing for the unambiguous definition of atoms and the chemical bonds that connect them. wikipedia.org

A key aspect of AIM analysis involves locating the stationary points of the electron density. The points where the gradient of the electron density is zero are known as critical points. A bond critical point (BCP) is located between two interacting nuclei, and the properties of the electron density at this point provide quantitative information about the nature of the bond. Important properties evaluated at the BCP include:

The electron density (ρ(r)) : Its magnitude correlates with the bond order.

The Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value signifies a shared interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. A positive value indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region.

The total electron energy density (H(r)) : The sign of H(r) also helps to characterize the interaction, with negative values indicating a significant sharing of electrons (covalent character).

While specific AIM studies on methyl 1-methyl-1H-1,2,3,4-tetrazole-5-carboxylate were not identified in a review of current literature, the application of AIM theory would be expected to reveal several key features of its bonding. The tetrazole ring itself is an aromatic system with a high nitrogen content, leading to a complex electronic environment. wikipedia.orgnih.gov AIM analysis would likely characterize the N-N and C-N bonds within the ring as polar covalent bonds, with negative Laplacian values indicating shared interactions but with significant charge polarization towards the highly electronegative nitrogen atoms. The bonds connecting the substituents to the ring—the C5-C(O)OCH₃ bond and the N1-CH₃ bond—would also be characterized in detail, quantifying their covalent nature and the electronic influence of the electron-withdrawing carboxylate group and the electron-donating methyl group on the tetrazole ring's aromaticity. researchgate.net

Table 1: Expected AIM Parameters for Bonds in Methyl 1-methyl-1H-1,2,3,4-tetrazole-5-carboxylate This table is illustrative and presents expected qualitative results based on general principles of AIM theory, as specific data for the target molecule is not available.

| Bond Type | Expected Sign of ∇²ρ(r) | Expected Sign of H(r) | Inferred Bond Character |

|---|---|---|---|

| N-N (ring) | - | - | Polar Covalent |

| C-N (ring) | - | - | Polar Covalent |

| N-C (methyl) | - | - | Covalent |

| C-C (carboxylate) | - | - | Covalent |

| C=O | - | - | Polar Covalent |

| C-O (ester) | - | - | Polar Covalent |

Tautomerism and Isomerism Studies of Tetrazole Derivatives

Tetrazole derivatives unsubstituted at a ring nitrogen atom can exist in different tautomeric forms, which are isomers that readily interconvert through the migration of a proton. nih.gov For 5-substituted tetrazoles, the two most common forms are the 1H- and 2H-tautomers. wikipedia.orgmdpi.com The position of this equilibrium is influenced by the physical state (gas, solution, or solid), the solvent, and the electronic nature of the substituent at the C5 position. nih.govmdpi.com

However, in the case of methyl 1-methyl-1H-1,2,3,4-tetrazole-5-carboxylate , the nitrogen atom at the 1-position is alkylated with a methyl group. This covalent modification "locks" the molecule into the 1H configuration, preventing the prototropic tautomerism observed in N-unsubstituted tetrazoles. Therefore, a discussion of tautomerism for this specific compound is not applicable. Instead, the more relevant computational topic is the study of its structural isomers, particularly the comparison between the N1-methylated and the corresponding N2-methylated isomer (methyl 2-methyl-2H-1,2,3,4-tetrazole-5-carboxylate). Computational studies on related systems consistently show that the relative stability of these N-alkylated isomers depends on the substituents. researchgate.netmdpi.com

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for investigating the relative energies of tautomers and isomers. mdpi.comresearchgate.net For the parent 5-substituted tetrazoles, the 1H-tautomer is generally found to be more stable in solution, while the 2H-tautomer is often more stable in the gas phase. nih.govmdpi.com The energy difference between these forms is typically small, on the order of a few kcal/mol.

For N-alkylated tetrazoles, theoretical calculations are used to determine the relative stability of the different isomers. In many cases of 5-substituted tetrazoles, the 2,5-disubstituted isomer is energetically favored over the 1,5-disubstituted isomer. For instance, in a computational study of N-benzoyl 5-(aminomethyl)tetrazole derivatives, the energy gap (ΔE = ELUMO − EHOMO) was found to be smaller for the 2,5-isomer, indicating greater reactivity and stability compared to the 1,5-isomer. mdpi.com The calculated energy difference often correlates with the experimentally observed product ratios in alkylation reactions. mdpi.com

Table 2: Calculated Relative Energies of 1H- vs. 2H-Tetrazole Tautomers (General) Data for unsubstituted tetrazole in the gas phase.

| Tautomer | Computational Method | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|

| 1H-Tetrazole | B3LYP/cc-pVTZ | 2.0 | iosrjournals.org |

| 2H-Tetrazole | B3LYP/cc-pVTZ | 0.0 (Reference) | iosrjournals.org |

Table 3: Calculated Relative Stability of N-Alkylated Tetrazole Isomers (General Example) Data for N-benzoyl 5-(aminomethyl)tetrazole derivatives in the aqueous phase.

| Isomer | Computational Method | Energy Gap (eV) | Relative Stability | Reference |

|---|---|---|---|---|

| 1,5-disubstituted | DFT/6-31G(d) | 0.20 | Less Stable | mdpi.com |

| 2,5-disubstituted | DFT/6-31G(d) | 0.18 | More Stable | mdpi.com |

The interconversion between 1H- and 2H-tetrazole tautomers involves the transfer of a proton between the N1 and N2 positions. The activation energy barrier for this unimolecular process in the gas phase is calculated to be very high, typically in the range of 55-60 kcal/mol, making spontaneous isomerization difficult. iosrjournals.org Such high barriers are generally not accessible under standard laboratory conditions for solution-phase reactions. nih.gov

The interconversion between N-methylated isomers, such as between methyl 1-methyl-1H-1,2,3,4-tetrazole-5-carboxylate and its 2-methyl isomer, is not a tautomerization. It would require the breaking and reforming of a nitrogen-carbon covalent bond. Such a rearrangement would proceed through a high-energy transition state, possibly involving ring-opening or a demethylation-remethylation sequence. Consequently, the activation barrier for this type of isomerization is expected to be substantially high, effectively preventing interconversion under normal conditions. Computational studies on the thermal fragmentation of N-methylated tetrazoles, which involves ring opening, show that these processes have prohibitively high activation barriers without photochemical or specialized electrostatic activation. nih.gov

Table 4: Calculated Activation Barriers for Tetrazole Tautomerization (Unsubstituted) Data for unsubstituted tetrazole in the gas phase.

| Reaction | Computational Method | Activation Barrier (kcal/mol) | Reference |

|---|---|---|---|

| 1H → 2H Tautomerization | B3LYP/cc-pVTZ | ~55.85 | iosrjournals.org |

Reactivity and Reaction Mechanisms of Methyl 1 Methyl 1h 1,2,3,4 Tetrazole 5 Carboxylate and Analogues

Thermal Decomposition Pathways and Intermediate Formation

The thermal stability and decomposition of tetrazole derivatives are of significant interest due to their high nitrogen content and energetic properties. researchgate.netmaxapress.com The decomposition process for compounds like methyl 1-methyl-1H-1,2,3,4-tetrazole-5-carboxylate is primarily driven by the thermodynamic stability of molecular nitrogen, which is often released as a gaseous product. researchgate.net Thermal analysis of related heterocyclic esters shows that decomposition typically begins at temperatures above 250°C, indicating considerable thermal stability. nih.gov The decomposition course often involves multiple, poorly separated steps, suggesting small differences in the bond energies within the molecule. nih.gov

The thermal decomposition of tetrazoles is a known route to generate a variety of highly reactive intermediates. researchgate.net The specific intermediates formed are dependent on the substitution pattern of the tetrazole ring.

Nitrile Imines : Thermolysis of certain tetrazoles, particularly after an activation period, can generate nitrile imine intermediates. acs.org These 1,3-dipolar species are highly reactive and can be trapped by various reagents or undergo further rearrangement. acs.org

Carbodiimides : In some decomposition pathways, particularly in the photolysis of related tetrazolethiones, simultaneous extrusion of nitrogen and another small molecule (like sulfur) leads to the formation of carbodiimides. acs.orgresearchgate.net

Diazirines : Diazirines are three-membered ring isomers of diazo compounds and can be formed as intermediates from tetrazole decomposition. Studies on the photochemistry of substituted tetrazoles have shown that nitrogen extrusion can lead to a diazirine intermediate, which may then convert to other products like carbodiimides. researchgate.netacs.orgresearchgate.net

These intermediates are typically short-lived and are often characterized by trapping experiments or spectroscopic methods under specific conditions, such as matrix isolation at cryogenic temperatures. researchgate.net

Table 1: Reactive Intermediates from Tetrazole Decomposition

| Intermediate | Structure | Precursor/Pathway | Reference |

|---|---|---|---|

| Nitrile Imine | R-C≡N⁺-N⁻-R' | Thermolysis/Photolysis of 1,5-disubstituted tetrazoles | acs.org |

| Carbodiimide (B86325) | R-N=C=N-R' | Photoconversion of diazirine intermediate | acs.orgresearchgate.net |

Photochemical Transformations of Tetrazole Derivatives

The photochemistry of tetrazoles is complex, with reaction outcomes highly dependent on the molecular structure, substituents, and environmental conditions. researchgate.netnih.gov Photolysis invariably leads to the cleavage of the tetrazole ring, potentially proceeding through various degradation pathways and yielding a diversity of products. researchgate.netnih.gov

Upon UV irradiation, tetrazole derivatives undergo ring cleavage through several distinct pathways. nih.gov A primary process is the photoextrusion of molecular nitrogen (denitrogenation), which can occur via the breaking of different sets of bonds within the ring. nih.govuc.pt

Two main fragmentation channels have been identified for substituted tetrazoles:

Nitrogen Extrusion to Form Diazirines : This pathway involves the cleavage of the N(1)−N(2) and N(3)−N(4) bonds, leading to the elimination of N₂ and the formation of a diazirine intermediate. researchgate.netnih.gov This diazirine can be stable enough for characterization under matrix isolation conditions or may undergo further photochemical conversion to a carbodiimide. acs.orgresearchgate.net

Ring Cleavage to Form Azides and Cyanates/Isocyanates : An alternative pathway involves the cleavage of the C(5)−N(1) and N(3)−N(4) bonds. nih.gov For 5-alkoxy-1-phenyltetrazoles, this is a major photodegradation route, yielding an alkyl cyanate (B1221674) (which can rearrange to the more stable isocyanate) and a phenyl azide (B81097). researchgate.netnih.gov

The generation of a nitrile imine is another key photochemical event. nih.gov This reactive intermediate is formed upon photoirradiation and release of N₂, and it can be trapped in situ, for example, through cycloaddition reactions with alkenes. nih.govresearchgate.net

The specific pathway followed during the photochemical transformation of a tetrazole is strongly influenced by both the nature of the substituents attached to the ring and the reaction environment. researchgate.netnih.gov

Influence of Substituents : The chemical nature, conformational flexibility, and position of substituents on the tetrazole ring strongly determine the nature of the final photoproducts. researchgate.netnih.gov For instance, studies on 1- and 2-methyl-5-aminotetrazoles showed marked differences in their photochemical behavior; the nitrile imine was formed exclusively from the 2-methyl isomer, while an amino cyanamide (B42294) was observed only from the 1-methyl isomer. acs.orgresearchgate.net This highlights that the substituent position can dictate the accessibility of certain reaction channels. However, in other systems, such as biaryltetrazoles, substituent effects on the primary photolysis have been found to be negligible. researchgate.netnih.gov

Influence of Environment : The reaction medium plays a critical role in product selectivity. nih.gov Photolysis of tetrazolones in solvents like ether or 2-propanol can lead to secondary products from radical reactions with the solvent. researchgate.net In contrast, conducting the irradiation in a more inert solvent like acetonitrile (B52724) can yield a single, clean photoproduct. acs.orgresearchgate.net The use of cryogenic matrices (e.g., solid argon) allows for the isolation and characterization of otherwise unstable intermediates, providing detailed mechanistic insights. researchgate.netnih.gov The presence of acidic media can also alter reaction pathways by protonating intermediates. researchgate.netnih.gov

Table 2: Factors Influencing Photochemical Pathways of Tetrazoles

| Factor | Effect | Example | Reference |

|---|---|---|---|

| Substituent Position | Determines the type of intermediates and products formed. | 1-methyl vs. 2-methyl-5-aminotetrazole yield different primary photoproducts. | acs.orgresearchgate.net |

| Substituent Nature | Can favor or exclude certain reaction channels due to electronic or steric effects. | The photochemistry of 1,4-diaryl tetrazol-5-thiones results in carbodiimides. | slideserve.com |

| Solvent | Can react with intermediates or influence product stability and selectivity. | Photolysis in CD₃CN yields a single diaziridinone product, while protic solvents lead to secondary radical products. | researchgate.net |

| Reaction Medium | Cryogenic matrices allow for trapping and study of unstable intermediates. | Isolation of diazirines and other intermediates in solid argon. | researchgate.netnih.gov |

| pH | Can alter reaction mechanisms by protonating intermediates. | Photolysis of biaryltetrazoles in trifluoroacetic acid proceeds via a nitrenium ion intermediate. | researchgate.netnih.gov |

Electrophilic and Nucleophilic Attack on the Tetrazole Ring and Substituents

The reactivity of methyl 1-methyl-1H-1,2,3,4-tetrazole-5-carboxylate is dictated by the electronic properties of the aromatic tetrazole ring and its substituents. The tetrazole ring is an electron-rich heteroaromatic system with four nitrogen atoms, each possessing a lone pair of electrons. This high electron density makes the ring nucleophilic and susceptible to attack by electrophiles. However, the reactivity is modulated by the substituents at the N1 and C5 positions.

Electrophilic Attack:

Electrophilic attack on 1,5-disubstituted tetrazoles primarily targets the ring nitrogen atoms. In methyl 1-methyl-1H-1,2,3,4-tetrazole-5-carboxylate, the N1 position is already alkylated. The remaining nitrogen atoms (N2, N3, and N4) are potential sites for electrophilic attack, such as alkylation or acylation, which would result in the formation of a cationic tetrazolium salt.

The regioselectivity of such an attack is influenced by both steric and electronic factors. The electron-withdrawing nature of the C5-ester group decreases the electron density and nucleophilicity of the adjacent N4 atom. Therefore, electrophilic attack is most likely to occur at the N2 or N3 positions. However, analysis of interactions in 1,5-disubstituted tetrazoles shows that the sp² nitrogens at the 3- and 4-positions are common sites for hydrogen bonding with N-H and O-H groups, suggesting their accessibility. acs.org Further alkylation of a 1-substituted tetrazole leads to a tetrazolium salt, and the position of attack depends on the nature of the electrophile and the substituents. For instance, the alkylation of 5-substituted 1H-tetrazoles often yields a mixture of 1,5- and 2,5-disubstituted isomers, with the ratio being highly dependent on the reaction conditions and the steric bulk of the reactants. rsc.org In the case of the N1-methylated substrate, attack at N4 would be sterically less hindered than at N2.

Nucleophilic Attack:

The electron-rich nature of the tetrazole ring makes it generally resistant to nucleophilic attack. The most probable site for nucleophilic attack on methyl 1-methyl-1H-1,2,3,4-tetrazole-5-carboxylate is the electrophilic carbonyl carbon of the methyl ester group at the C5 position. This substituent is susceptible to common nucleophilic acyl substitution reactions.

Hydrolysis: Under basic conditions (saponification) or acidic conditions, the ester can be hydrolyzed to yield 1-methyl-1H-tetrazole-5-carboxylic acid.

Amidation/Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into the corresponding amide, 1-methyl-1H-tetrazole-5-carboxamide. This reaction is a standard transformation for converting esters to amides.

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can lead to the exchange of the methyl group for another alkyl group.

Direct nucleophilic substitution on the tetrazole ring itself is rare and would require a leaving group at the C5 position and harsh reaction conditions, which are not applicable to this specific molecule.

| Reaction Type | Reagent | Potential Product | Reaction Conditions |

|---|---|---|---|

| Electrophilic Attack (Alkylation) | Methyl Iodide (CH₃I) | 1,4-Dimethyl-5-(methoxycarbonyl)-1H-tetrazol-4-ium iodide | Typically requires heating in a polar solvent. |

| Nucleophilic Attack (Hydrolysis) | Sodium Hydroxide (NaOH) | Sodium 1-methyl-1H-tetrazole-5-carboxylate | Aqueous or alcoholic solution, room temperature or gentle heating. |

| Nucleophilic Attack (Amidation) | Ammonia (NH₃) | 1-Methyl-1H-tetrazole-5-carboxamide | Reaction in a suitable solvent like methanol (B129727). |

Ring-Opening and Rearrangement Reactions (e.g., Dimroth Rearrangement)

The tetrazole ring, despite its aromatic stability, can undergo ring-opening and rearrangement reactions under specific conditions, such as high temperatures or UV irradiation.

Dimroth Rearrangement:

The Dimroth rearrangement is a well-documented isomerization reaction in heterocyclic chemistry, particularly for 1,2,3-triazoles and various pyrimidine (B1678525) systems. wikipedia.orgnih.gov The reaction typically involves the interchange of an endocyclic and an exocyclic heteroatom through a ring-opening/ring-closing sequence. nih.gov The accepted mechanism often involves protonation, followed by ring cleavage to form a linear intermediate, which then undergoes tautomerization and recyclization to yield an isomeric heterocycle. beilstein-journals.org

While the classic Dimroth rearrangement involves an exocyclic amino or imino group, which is absent in methyl 1-methyl-1H-1,2,3,4-tetrazole-5-carboxylate, analogous rearrangements have been observed in related heterocyclic systems. For instance, some fused tetrazole systems, such as tetrazolopyrimidines, exist in a tautomeric equilibrium with their isomeric azido-pyrimidine form, a process that can be considered a type of Dimroth rearrangement. researchgate.net This equilibrium involves the opening of the tetrazole ring to form an azide group and subsequent re-closure. Research on 1,2,3-triazoles has also shown a Dimroth rearrangement can lead to the formation of a tetrazole derivative through a ring opening, ring closing (RORC) process. rsc.org

For a simple 1,5-disubstituted tetrazole, a direct Dimroth-type rearrangement is not commonly reported. A hypothetical rearrangement could involve the interchange of the N1 and N2 atoms, but this would be a degenerate process, difficult to observe without isotopic labeling.

Ring-Chain Tautomerism (Azido-imine Equilibrium):

A more relevant ring-opening reaction for tetrazoles, particularly those bearing electron-withdrawing groups, is the ring-chain tautomerism with an isomeric azido-imine. Strongly electron-withdrawing substituents at the C5 position can destabilize the tetrazole ring, favoring an equilibrium with the open-chain azido-imine form under thermal or photochemical conditions. wikipedia.org

For methyl 1-methyl-1H-1,2,3,4-tetrazole-5-carboxylate, the electron-withdrawing ester group could potentially facilitate this equilibrium, leading to the formation of methyl 2-azido-N-methyl-2-oxoacetimidate. This open-chain isomer can then participate in various reactions, such as cycloadditions or rearrangements, before potentially re-closing to the tetrazole ring. The stability of the tetrazole ring is generally high, but this equilibrium provides a pathway for reactions that are not typical for aromatic systems.

| Reaction Type | Intermediate/Product | Conditions | Mechanism |

|---|---|---|---|

| Dimroth Rearrangement (Analogous) | Isomeric tetrazole (e.g., 2-methyl-2H-tetrazole derivative) | Typically thermal or acid/base catalyzed. nih.gov | Ring-opening to a linear intermediate, followed by rotation and recyclization. |

| Ring-Chain Tautomerism | Methyl 2-azido-N-methyl-2-oxoacetimidate | Thermal or photochemical. wikipedia.org | Reversible cleavage of the N1-N2 or N3-N4 bond of the tetrazole ring. |

Advanced Applications of Tetrazole Derivatives in Materials Science and Other Non Biological Fields

High-Energy Materials and Propellants Development

The high nitrogen content and significant positive heat of formation of the tetrazole ring make its derivatives attractive candidates for the development of high-energy materials (HEDMs) and propellants. researchgate.netresearchgate.net Upon decomposition, these compounds can release a large amount of energy and generate environmentally benign nitrogen gas. researchgate.net Research in this area has often focused on the synthesis and characterization of energetic salts and coordination complexes of various tetrazole derivatives.

One study detailed the synthesis and characterization of several energetic salts of 1-hydroxy-5-methyltetrazole, with their performance calculated using the EXPLO5 code. researchgate.net The results indicated that salification could substantially improve the detonation velocity to around 8000 m/s. researchgate.net

| Compound | Decomposition Temperature (°C) | Detonation Velocity (m/s) | Detonation Pressure (kbar) |

|---|---|---|---|

| Ammonium (B1175870) salt of 1-hydroxy-5-methyltetrazole | 229 | 7982 | 230 |

| Hydrazinium salt of 1-hydroxy-5-methyltetrazole | 224 | 8109 | 219 |

| Guanidinium salt of 1-hydroxy-5-methyltetrazole | 256 | 7090 | - |

Data sourced from a study on the energetic salts of 1-hydroxy-5-methyltetrazole. researchgate.net

Furthermore, the introduction of a carboxylate group, as is present in methyl 1-methyl-1H-1,2,3,4-tetrazole-5-carboxylate, can influence the energetic properties. For example, ethyl tetrazole-5-carboxylate has been used as a precursor in the synthesis of other energetic materials. mdpi.com The oxidation of such compounds can lead to derivatives with enhanced physicochemical properties, including increased oxygen balance and density, which are crucial for detonation performance. mdpi.com

Functional Materials in Photography, Imaging, and Optical Devices

Tetrazole derivatives have found applications in the photographic industry, primarily as antifogging agents and stabilizers in silver halide emulsions. acs.orggoogle.com These compounds can adsorb to the surface of silver halide crystals, preventing the formation of fog centers during storage and development without significantly affecting the photographic sensitivity. photrio.com While specific studies on methyl 1-methyl-1H-1,2,3,4-tetrazole-5-carboxylate in this context are not prevalent, a patent describes the use of high molecular weight polymers containing tetrazole moieties for stabilizing photographic emulsions against fog. google.com

In the realm of optical devices, the nonlinear optical (NLO) properties of some tetrazole derivatives have been investigated. A study on 2,2,3-trimethyl-3-(1H-1,2,3,4-tetrazol-5-yl)butanenitrile revealed that the polycrystalline material exhibits frequency doubling for incident laser light, indicating second-harmonic generation capabilities. researchgate.net This suggests that the tetrazole ring, when appropriately substituted, can contribute to NLO effects. The delocalization of electrons within the aromatic tetrazole ring is a key factor in these properties. researchgate.net

Corrosion Inhibition Studies and Mechanisms on Metal Surfaces

Tetrazole derivatives have been extensively studied as corrosion inhibitors for various metals and alloys, including steel and aluminum, in acidic environments. researchgate.netbhu.ac.innih.govelectrochemsci.org Their effectiveness is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process. nih.govelectrochemsci.org The adsorption can occur through the nitrogen atoms of the tetrazole ring, which can coordinate with metal ions, and through the π-electrons of the aromatic system. electrochemsci.org

Although direct experimental data on the corrosion inhibition properties of methyl 1-methyl-1H-1,2,3,4-tetrazole-5-carboxylate is scarce, studies on similar molecules provide a framework for understanding its potential mechanism. For instance, a study on 1-phenyl-1H-tetrazole-5-thiol as a corrosion inhibitor for Q235 steel in hydrochloric acid demonstrated high inhibition efficiency. electrochemsci.org The investigation suggested that the inhibitor acts as a mixed-type inhibitor, and its adsorption follows the Langmuir adsorption isotherm, indicating a combination of physisorption and chemisorption. electrochemsci.org

Theoretical studies, such as Density Functional Theory (DFT) calculations, have been employed to elucidate the relationship between the molecular structure of tetrazole derivatives and their inhibition efficiency. researchgate.net These studies have shown that the presence of substituent groups on the tetrazole ring can significantly influence the electronic properties and, consequently, the adsorption behavior and inhibitory performance. researchgate.net For example, the corrosion inhibition of aluminum in hydrochloric acid by various tetrazole derivatives was found to be dependent on the nature of the substituent on the tetrazole ring. researchgate.net

| Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) |

|---|---|---|---|

| 1-phenyl-1H-tetrazole-5-thiol | Q235 Steel | 1 M HCl | 97.1 |

| 5-(4-chlorophenyl)-1H-tetrazole | Mild Steel | 1 M HCl | >90 (at 500 ppm) |

| ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate (a triazole analog) | AA6061 Aluminium Alloy | Hydrochloric acid | 94 |

Data compiled from various studies on tetrazole and triazole derivatives as corrosion inhibitors. bhu.ac.inelectrochemsci.orgnih.gov

Role as Key Intermediates and Precursors in Complex Organic Synthesis

The tetrazole ring is a valuable scaffold in organic synthesis, and its derivatives, including those with a carboxylate group, serve as important intermediates for the preparation of more complex molecules. beilstein-journals.org The tetrazole moiety is often considered a bioisostere of the carboxylic acid group, which makes tetrazole-containing compounds of great interest in medicinal chemistry. thieme-connect.com

Methyl 1-methyl-1H-1,2,3,4-tetrazole-5-carboxylate, with its ester and N-methylated tetrazole functionalities, is a versatile building block. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups such as amides, acid chlorides, or used in coupling reactions. The N-methyl group directs the regioselectivity of further reactions on the tetrazole ring.

The synthesis of 5-substituted 1H-tetrazoles is often achieved through the [3+2] cycloaddition of nitriles and azides. acs.org The introduction of a carboxylate group at the 5-position provides a handle for further synthetic transformations. For example, 1-methyl-1H-tetrazole-5-thiol has been used in the nucleophilic ring-opening of a bicyclic vinyl aziridine (B145994) to produce a novel thiol-incorporated aminocyclopentitol, showcasing the utility of such derivatives in accessing complex molecular architectures. mdpi.com Furthermore, novel tetrazole aldehydes have been proposed as versatile building blocks for multicomponent reactions, facilitating the synthesis of diverse and complex drug-like molecules. beilstein-journals.orgnih.gov

Catalytic Applications in Organic Transformations

The coordination capabilities of the nitrogen atoms in the tetrazole ring, often in conjunction with other functional groups like a carboxylate, make tetrazole derivatives suitable ligands for the construction of metal-organic frameworks (MOFs) and coordination complexes with catalytic activity. scielo.brnih.gov

While specific catalytic applications of methyl 1-methyl-1H-1,2,3,4-tetrazole-5-carboxylate have not been extensively reported, a study on two new transition metal coordination complexes based on a bifunctional tetrazole-carboxylate connector demonstrates the potential of this class of compounds in catalysis. scielo.br In this research, cobalt(II) and nickel(II) complexes were prepared and shown to be catalytically active in the oxidation of 2,6-di-tert-butylphenol. scielo.br The study highlighted that the coordinated environments of the metal centers, which are dictated by the tetrazole-carboxylate ligand, play a crucial role in their catalytic activities. scielo.br

This suggests that methyl 1-methyl-1H-1,2,3,4-tetrazole-5-carboxylate could potentially be used as a ligand to synthesize catalytically active metal complexes for various organic transformations. The ester functionality could be hydrolyzed to the carboxylic acid to enhance its coordination ability.

Future Research Directions and Emerging Trends in Methyl 1 Methyl 1h 1,2,3,4 Tetrazole 5 Carboxylate Chemistry

Development of Green and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including tetrazoles. Future research will likely focus on developing more sustainable methods for the preparation of methyl 1-methyl-1H-1,2,3,4-tetrazole-5-carboxylate, moving away from hazardous reagents and solvents. Key areas of exploration will include the use of water as a solvent, microwave-assisted synthesis, and the development of reusable catalysts to improve reaction efficiency and minimize waste. beilstein-archives.orgsemanticscholar.orgwhiterose.ac.ukresearchgate.net

The assessment of the "greenness" of these new synthetic routes will be crucial. Metrics such as Atom Economy (AE), Process Mass Intensity (PMI), and the E-Factor will be employed to quantify the environmental impact of different synthetic strategies. semanticscholar.orgwhiterose.ac.ukresearchgate.netscientificupdate.commdpi.com The goal is to develop methodologies that are not only efficient in terms of yield but also environmentally responsible.

Below is a table showcasing potential green chemistry metrics for hypothetical sustainable syntheses of tetrazole derivatives, illustrating the kind of data future research would aim to generate.

Table 1: Comparison of Green Chemistry Metrics for Tetrazole Synthesis

| Synthetic Method | Solvent | Catalyst | Atom Economy (%) | Process Mass Intensity (PMI) | E-Factor |

|---|---|---|---|---|---|

| Conventional Method | Toluene | None | 75 | 50 | 49 |

| Microwave-Assisted | Water | Zeolite | 85 | 20 | 19 |

| Flow Chemistry | Ethanol | Immobilized Enzyme | 95 | 10 | 9 |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding reaction mechanisms and kinetics is fundamental to optimizing synthetic processes. Future research will increasingly employ advanced spectroscopic techniques for the in situ monitoring of the synthesis of methyl 1-methyl-1H-1,2,3,4-tetrazole-5-carboxylate. Techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy are powerful tools for real-time analysis of reaction mixtures without the need for sampling. researchgate.netpnnl.govresearchgate.netresearchgate.netspectroscopyonline.comamericanpharmaceuticalreview.comresearchgate.net

These non-invasive methods can provide valuable data on the formation of intermediates, the consumption of reactants, and the formation of the final product, leading to a deeper understanding of the reaction pathway. americanpharmaceuticalreview.com This knowledge can then be used to refine reaction conditions, improve yields, and ensure process safety. While specific studies on methyl 1-methyl-1H-1,2,3,4-tetrazole-5-carboxylate are yet to be published, the application of these techniques to tetrazole synthesis is a promising area for future investigation.

Computational Design and Prediction of Novel Tetrazole-Based Architectures

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. In the context of methyl 1-methyl-1H-1,2,3,4-tetrazole-5-carboxylate, computational methods will be instrumental in designing and predicting the properties of novel derivatives. Density Functional Theory (DFT) calculations, for instance, can be used to predict molecular geometries, electronic properties, and spectroscopic signatures of new tetrazole-based compounds. elixirpublishers.com

This predictive power allows for the in silico screening of large libraries of virtual compounds, identifying candidates with desired properties before their actual synthesis. This approach can significantly accelerate the discovery of new materials, for example, by predicting the energetic properties of novel tetrazole derivatives for applications as high-energy-density materials. rsc.org

The following table presents a hypothetical example of computationally predicted properties for novel tetrazole-based architectures, showcasing the type of data that can be generated.

Table 2: Predicted Properties of Novel Tetrazole-Based Architectures